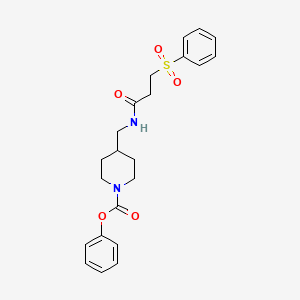

苯甲酸4-((3-(苯磺酰)丙酰胺)甲基)哌啶-1-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

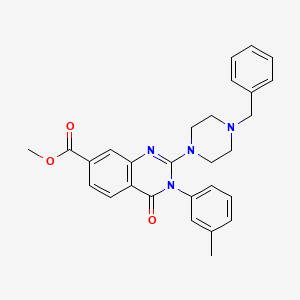

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate is a compound that appears to be related to a class of piperidine derivatives with potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and central nervous system activities. The presence of a phenylsulfonyl group suggests that the compound may exhibit specific interactions with biological targets, such as enzymes or receptors .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple piperidine precursors. For instance, the synthesis of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a related compound, begins with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent transformations to yield the desired sulfonamide derivatives . Another example is the optimized synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, which involves a Strecker-type condensation followed by selective hydrolysis, esterification, and N-acylation steps . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to generate a wide range of compounds with different properties. X-ray diffraction studies have been used to determine the absolute configuration of related compounds, such as 3-methyl-4-phenyl-4-piperidinecarboxylic acid derivatives, which have shown that the substituents can adopt axial or equatorial positions depending on their stereochemistry . This structural information is crucial for understanding the biological activity and pharmacokinetics of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including N-sulfonation, N-acylation, and reactions with sulfonyl chlorides to introduce different functional groups . These reactions are essential for the modification of the piperidine core and the introduction of pharmacophores that can enhance the biological activity of the final compounds. The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the synthesis of chemiluminescent acridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, fluorescence, and redox behavior, are influenced by their molecular structure. For example, some piperidine-carbodithioate complexes exhibit fluorescence and can emit violet or violet-blue light, which can be useful for analytical applications . The redox behavior of these compounds can be studied using techniques like cyclic voltammetry, which has shown that certain complexes exhibit reversible redox processes . These properties are important for the development of piperidine-based compounds as therapeutic agents or diagnostic tools.

科学研究应用

酶抑制和抗癌潜力

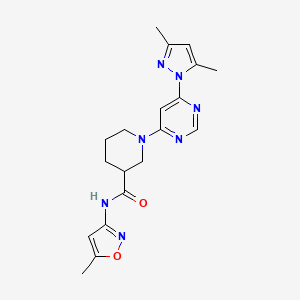

由哌啶-4-甲酸乙酯合成的系列新型 N'-[(烷基/芳基)磺酰基]-1-(苯磺酰基)哌啶-4-甲酰肼衍生物被评估其酶抑制活性,特别是针对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE)。这些化合物显示出优异的抑制潜力,分子对接证实了它们作为 AChE 和 BChE 抑制剂的功效。这突出了它们在设计治疗胆碱能功能障碍疾病(如阿尔茨海默病)的治疗剂中的潜在用途 (Khalid、Rehman 和 Abbasi,2014)。

此外,某些由 1-[(4-甲苯磺酰基)]-4-哌啶甲酸乙酯合成的带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物在体外显示出有希望的抗癌活性。这些化合物,特别是 6h、6j 和 6e,对癌细胞系表现出显着的细胞毒性,表明它们作为抗癌剂的潜力。这表明这些衍生物在癌症研究和治疗开发中发挥作用 (Rehman 等,2018)。

抗菌和抗真菌活性

对 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物的研究表明,这些化合物表现出中等到高的抗菌和抗真菌活性。这强调了它们在开发新的抗菌剂以对抗耐药菌株和真菌中的潜在应用 (Khalid 等,2016)。

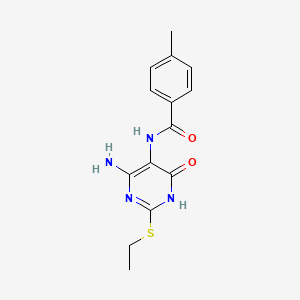

抗精神病和镇痛特性

由 4-苯基-4-哌啶醇合成的氮上的对氟丁酰基苯酮链的化合物显示出镇痛和抗精神病活性的良好组合。这表明它们在作为止痛药和治疗精神疾病方面具有双重潜力。该研究强调了结构修饰在增强这些化合物的生物活性中的重要性 (Iorio、Reymer 和 Frigeni,1987)。

属性

IUPAC Name |

phenyl 4-[[3-(benzenesulfonyl)propanoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c25-21(13-16-30(27,28)20-9-5-2-6-10-20)23-17-18-11-14-24(15-12-18)22(26)29-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODMVMIMKLCXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)

![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)